2-(3,4-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide
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Overview
Description
2-(3,4-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a butanamide backbone with a 3,4-dimethylphenoxy group and a 1-methyl-4-piperidinyl group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide typically involves the following steps:
Formation of the 3,4-dimethylphenoxy group: This can be achieved by reacting 3,4-dimethylphenol with an appropriate halogenated butane derivative under basic conditions to form the ether linkage.
Attachment of the piperidinyl group: The 1-methyl-4-piperidinyl group can be introduced through a nucleophilic substitution reaction, where the piperidine derivative reacts with the intermediate formed in the previous step.
Formation of the amide bond: The final step involves the formation of the amide bond by reacting the intermediate with a suitable amine or amide reagent under appropriate conditions, such as using coupling agents like EDCI or DCC.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This could include:
Scaling up the reactions: Using larger quantities of reactants and solvents.
Optimizing reaction times and temperatures: To ensure complete conversion of reactants to products.
Purification techniques: Such as recrystallization, chromatography, or distillation to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the original substituents.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.
Pharmacology: It can be studied for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion in biological systems.
Biochemistry: The compound can be used to study enzyme-substrate interactions, receptor binding, and other biochemical processes.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide would depend on its specific molecular targets and pathways. Potential mechanisms could include:
Receptor Binding: The compound may bind to specific receptors, leading to activation or inhibition of downstream signaling pathways.
Enzyme Inhibition: It may act as an inhibitor of specific enzymes, blocking their activity and affecting metabolic pathways.
Ion Channel Modulation: The compound could modulate ion channels, affecting ion flow and cellular excitability.
Comparison with Similar Compounds
2-(3,4-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide can be compared with other similar compounds, such as:
2-(3,4-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide: A similar compound with a propanamide backbone instead of butanamide.
2-(3,4-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)pentanamide: A similar compound with a pentanamide backbone instead of butanamide.
The uniqueness of this compound lies in its specific structural features, which may confer distinct biological or chemical properties compared to its analogs.
Properties
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(1-methylpiperidin-4-yl)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-5-17(22-16-7-6-13(2)14(3)12-16)18(21)19-15-8-10-20(4)11-9-15/h6-7,12,15,17H,5,8-11H2,1-4H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAJPIDYVGQFHES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1CCN(CC1)C)OC2=CC(=C(C=C2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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